molecular formula C6H9FN2O B2556251 [1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol CAS No. 1427023-85-5

[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol

Cat. No.: B2556251
CAS No.: 1427023-85-5
M. Wt: 144.149
InChI Key: ASXKAJSANDVQHN-UHFFFAOYSA-N
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Description

[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol: is a chemical compound with the molecular formula C6H9FN2O and a molecular weight of 144.15 g/mol . This compound features a pyrazole ring substituted with a fluoroethyl group and a hydroxymethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol typically involves the reaction of pyrazole derivatives with fluoroethylating agents under controlled conditions. One common method includes the use of fluoroethyl bromide in the presence of a base such as potassium carbonate to introduce the fluoroethyl group onto the pyrazole ring. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are often used.

    Substitution: Nucleophiles like or can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of fluoroethyl and hydroxymethyl substitutions on biological activity. It can serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit various pharmacological activities, making it a valuable compound for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of [1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • [1-(2-chloroethyl)-1H-pyrazol-4-yl]methanol
  • [1-(2-bromoethyl)-1H-pyrazol-4-yl]methanol
  • [1-(2-iodoethyl)-1H-pyrazol-4-yl]methanol

Comparison: Compared to its halogenated analogs, [1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol exhibits unique properties due to the presence of the fluoroethyl group. Fluorine atoms can significantly influence the compound’s chemical reactivity, stability, and biological activity. The fluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for the development of new chemical entities .

Properties

IUPAC Name

[1-(2-fluoroethyl)pyrazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2O/c7-1-2-9-4-6(5-10)3-8-9/h3-4,10H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXKAJSANDVQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCF)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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